molecular formula C12H12O3 B13984568 Methyl 3-(cyclopropanecarbonyl)benzoate

Methyl 3-(cyclopropanecarbonyl)benzoate

Cat. No.: B13984568
M. Wt: 204.22 g/mol
InChI Key: DQJCEYGXMAUYGP-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopropanecarbonyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester and a cyclopropane carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopropanecarbonyl)benzoate typically involves the esterification of 3-(cyclopropanecarbonyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopropanecarbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-(Cyclopropanecarbonyl)benzoic acid.

    Reduction: Methyl 3-(cyclopropanecarbonyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(cyclopropanecarbonyl)benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropanecarbonyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclopropane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester with a similar structure but without the cyclopropane carbonyl group.

    Ethyl benzoate: Another ester with a similar aromatic ring but with an ethyl ester group instead of a methyl ester.

    Propyl benzoate: Similar to ethyl benzoate but with a propyl ester group.

Uniqueness

Methyl 3-(cyclopropanecarbonyl)benzoate is unique due to the presence of the cyclopropane carbonyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-(cyclopropanecarbonyl)benzoate

InChI

InChI=1S/C12H12O3/c1-15-12(14)10-4-2-3-9(7-10)11(13)8-5-6-8/h2-4,7-8H,5-6H2,1H3

InChI Key

DQJCEYGXMAUYGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)C2CC2

Origin of Product

United States

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